molecular formula C22H30N4O B6762019 4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide

4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6762019
M. Wt: 366.5 g/mol
InChI Key: COKOXLSCXVCSKY-UHFFFAOYSA-N
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Description

4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole moiety, and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Synthesis of the Indene Derivative: The indene moiety is often prepared via Friedel-Crafts alkylation or acylation reactions.

    Coupling Reactions: The final step involves coupling the pyrazole and indene derivatives with the piperidine ring, typically using amide bond formation reactions facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide
  • 4-(1-ethylpyrazol-4-yl)-N-[(2-phenyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide may exhibit unique properties due to the specific substitution pattern on the pyrazole and indene rings. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-3-26-15-20(14-24-26)17-8-10-25(11-9-17)21(27)23-16-22(2)12-18-6-4-5-7-19(18)13-22/h4-7,14-15,17H,3,8-13,16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKOXLSCXVCSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCN(CC2)C(=O)NCC3(CC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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